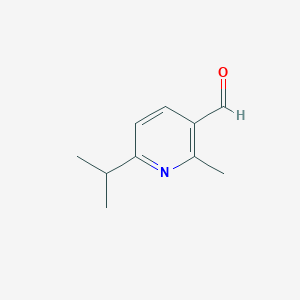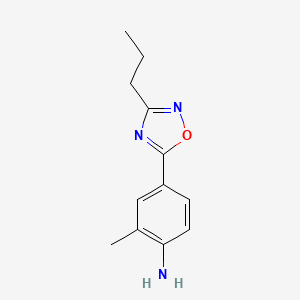
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate est un composé organique complexe présentant un potentiel significatif dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un atome de brome, un groupe hydroxyle et un groupe méthoxycarbonyle liés à un cycle tétrahydro-2H-pyran. Les groupes tribenzoate renforcent encore ses propriétés chimiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate implique généralement plusieurs étapes. Une méthode courante comprend la protection des groupes hydroxyle, la bromation et des réactions d’estérification. Les conditions réactionnelles exigent souvent des températures, des solvants et des catalyseurs spécifiques pour garantir la pureté et le rendement du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les coûts. Des techniques telles que la synthèse en écoulement continu et la surveillance automatisée des réactions peuvent être utilisées pour améliorer l’efficacité et l’extensibilité.
Analyse Des Réactions Chimiques
Types de réactions
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate subit diverses réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres nucléophiles.
Oxydation et réduction : Le groupe hydroxyle peut être oxydé en groupe carbonyle, ou réduit en groupe méthylène.
Estérification et hydrolyse : Le groupe méthoxycarbonyle peut participer à des réactions d’estérification et d’hydrolyse.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent :
Nucléophiles : Tels que les amines et les thiols pour les réactions de substitution.
Agents oxydants : Tels que le permanganate de potassium pour les réactions d’oxydation.
Agents réducteurs : Tels que l’hydrure de lithium et d’aluminium pour les réactions de réduction.
Acides et bases : Pour les réactions d’estérification et d’hydrolyse.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent donner différents dérivés substitués, tandis que les réactions d’oxydation et de réduction peuvent produire différents composés carbonylés ou méthyléniques.
Applications de la recherche scientifique
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate a de nombreuses applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie : Investigé pour ses activités biologiques potentielles et ses interactions avec les biomolécules.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles et comme précurseur pour le développement de médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux spécialisés.
Applications De Recherche Scientifique
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl tribenzoate has numerous applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
Le mécanisme d’action de (2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate implique son interaction avec des cibles moléculaires et des voies spécifiques. L’atome de brome et le groupe hydroxyle jouent un rôle crucial dans sa réactivité et son affinité de liaison. Le composé peut interagir avec des enzymes, des récepteurs ou d’autres biomolécules, conduisant à divers effets biologiques.
Comparaison Avec Des Composés Similaires
Composés similaires
- (2S,3R,4S,5S,6S)-2-(2-Formyl-4-nitrophénoxy)-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl triacétate
- (2R,3R,4S,5R,6S)-2-((benzyloxy)méthyl)-6-(phénylthio)tétrahydro-2H-pyran-3,4,5-triol
Unicité
(2R,3R,4S,5S,6S)-2-Bromo-2-hydroxy-6-(méthoxycarbonyl)tétrahydro-2H-pyran-3,4,5-triyl tribenzoate se distingue par sa combinaison unique de groupes fonctionnels, qui confèrent des propriétés chimiques et une réactivité distinctes. La présence de l’atome de brome et des groupes tribenzoate le différencie d’autres composés similaires, ce qui en fait un composé précieux pour des applications spécifiques dans la recherche et l’industrie.
Propriétés
Formule moléculaire |
C28H23BrO10 |
|---|---|
Poids moléculaire |
599.4 g/mol |
Nom IUPAC |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromo-6-hydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO10/c1-35-27(33)22-20(36-24(30)17-11-5-2-6-12-17)21(37-25(31)18-13-7-3-8-14-18)23(28(29,34)39-22)38-26(32)19-15-9-4-10-16-19/h2-16,20-23,34H,1H3/t20-,21-,22-,23+,28+/m0/s1 |
Clé InChI |
YDSFMOVOFRUDHZ-WLGPCAMQSA-N |
SMILES isomérique |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@](O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES canonique |
COC(=O)C1C(C(C(C(O1)(O)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-(6-Benzyl-2-chloro-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidin-4-YL)morpholine](/img/structure/B11813405.png)




![N,N-Dimethyl-4-(5-methylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11813432.png)




